molecular formula C14H11NO5 B12814795 2-Nitrophenyl 4-methoxybenzoate CAS No. 7464-45-1

2-Nitrophenyl 4-methoxybenzoate

Cat. No.: B12814795
CAS No.: 7464-45-1
M. Wt: 273.24 g/mol
InChI Key: UYVDUQWRYPWKGD-UHFFFAOYSA-N
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Description

2-Nitrophenyl 4-methoxybenzoate is an organic compound with the molecular formula C14H11NO5. It is a derivative of benzoic acid and is characterized by the presence of a nitro group on the phenyl ring and a methoxy group on the benzoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrophenyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 2-nitrophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

4-Methoxybenzoic acid+2-NitrophenolH2SO42-Nitrophenyl 4-methoxybenzoate+H2O\text{4-Methoxybenzoic acid} + \text{2-Nitrophenol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-Methoxybenzoic acid+2-NitrophenolH2​SO4​​2-Nitrophenyl 4-methoxybenzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitro group on the phenyl ring can be a site for nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methoxybenzoic acid and 2-nitrophenol.

Common Reagents and Conditions

    Nucleophilic Substitution: Alkali metal ethoxides in anhydrous ethanol can be used as nucleophiles.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Nucleophilic Substitution: Substituted nitrophenyl derivatives.

    Reduction: 2-Aminophenyl 4-methoxybenzoate.

    Hydrolysis: 4-Methoxybenzoic acid and 2-nitrophenol.

Scientific Research Applications

2-Nitrophenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Nitrophenyl 4-methoxybenzoate depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl 4-methoxybenzoate: Similar structure but with the nitro group on the 4-position of the phenyl ring.

    Methyl 4-methoxybenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Aminophenyl 4-methoxybenzoate: The amino derivative of 2-Nitrophenyl 4-methoxybenzoate.

Uniqueness

This compound is unique due to the presence of both a nitro group and a methoxy group, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

7464-45-1

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

(2-nitrophenyl) 4-methoxybenzoate

InChI

InChI=1S/C14H11NO5/c1-19-11-8-6-10(7-9-11)14(16)20-13-5-3-2-4-12(13)15(17)18/h2-9H,1H3

InChI Key

UYVDUQWRYPWKGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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